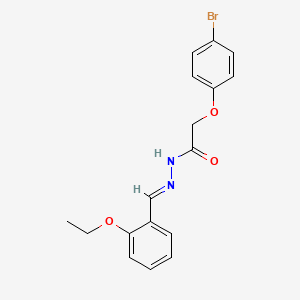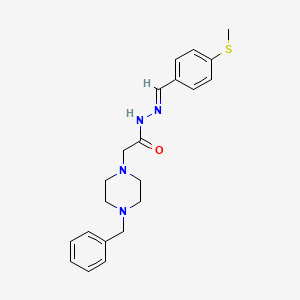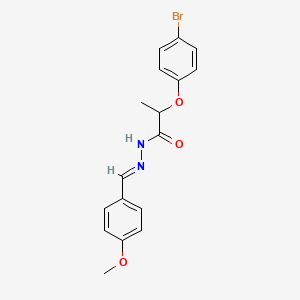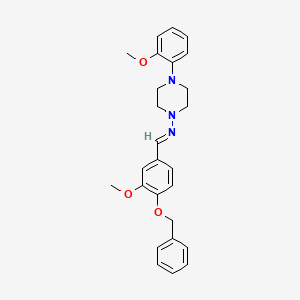
1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a chlorophenyl group and an indole moiety
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with indole-3-acetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the brain. The compound may also inhibit certain enzymes or proteins involved in cell proliferation, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds such as:
1-Phenyl-2-hydroxy-2-(1H-indol-3-yl)ethanone: This compound lacks the chlorophenyl group, which may result in different biological activities and chemical reactivity.
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-triazol-1-yl)ethanol: The presence of a triazole ring instead of an indole moiety can significantly alter its pharmacological properties and applications.
Propriétés
Numéro CAS |
303104-23-6 |
|---|---|
Formule moléculaire |
C16H12ClNO2 |
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C16H12ClNO2/c17-11-7-5-10(6-8-11)15(19)16(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,16,18,20H |
Clé InChI |
FCFVKMVRBGXHIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977930.png)
![3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11977937.png)

![(5E)-2-(4-tert-butylphenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977954.png)
![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)

